![molecular formula C14H18N4O2S2 B2491074 N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide CAS No. 2415454-20-3](/img/structure/B2491074.png)
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide
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Description
The compound “N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide” belongs to the 1,3,4-thiadiazole class of compounds . The 1,3,4-thiadiazole moiety is known for its wide range of biological activities, including antimicrobial properties .
Molecular Structure Analysis
The molecular structure of a 1,3,4-thiadiazole derivative is characterized by the presence of a =N-C-S- moiety and strong aromaticity of the ring, which are requirements for low toxicity and in vivo stability . The specific molecular structure of “N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide” is not available in the retrieved papers.Chemical Reactions Analysis
1,3,4-thiadiazoles can undergo various chemical reactions. For instance, they can form via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The specific chemical reactions involving “N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide” are not available in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the presence of a =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives contribute to their low toxicity and in vivo stability . The specific physical and chemical properties of “N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide” are not available in the retrieved papers.Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives is often related to their ability to interact strongly with biomolecules such as proteins and DNA . The specific mechanism of action of “N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide” is not available in the retrieved papers.
Future Directions
The future directions for research on 1,3,4-thiadiazole derivatives could include further exploration of their biological activities and the development of more effective and less toxic compounds . The specific future directions for “N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide” are not available in the retrieved papers.
properties
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-11-15-16-14(21-11)18-9-13(10-18)17-22(19,20)8-7-12-5-3-2-4-6-12/h2-6,13,17H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZFXYOILMHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide |
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